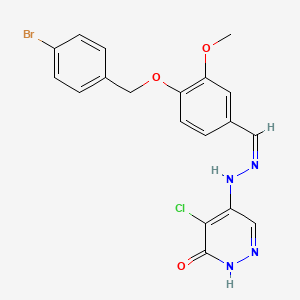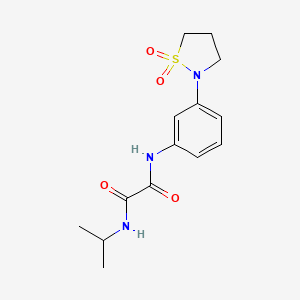
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, along with an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide typically involves nucleophilic and amidation reactions. The starting materials include 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine and isopropyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may target cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The binding of the compound to these targets can modulate their activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
- N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide
Uniqueness
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide is unique due to its specific structural features, such as the presence of both an oxalamide and a dioxidoisothiazolidin moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19N3O4S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N'-propan-2-yloxamide |
InChI |
InChI=1S/C14H19N3O4S/c1-10(2)15-13(18)14(19)16-11-5-3-6-12(9-11)17-7-4-8-22(17,20)21/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
MRXDHRJVYBYUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


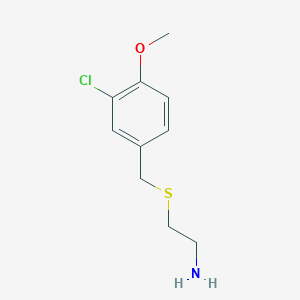
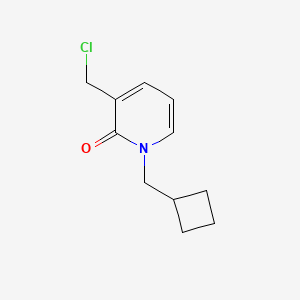
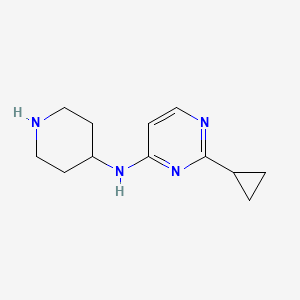
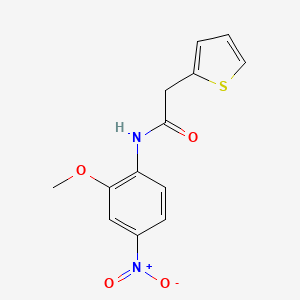
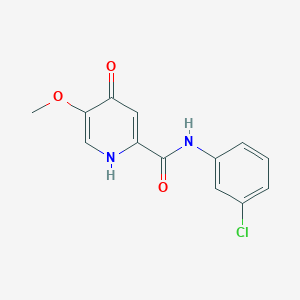

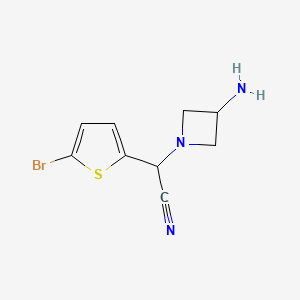
![3-Fluoro-4-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14874053.png)
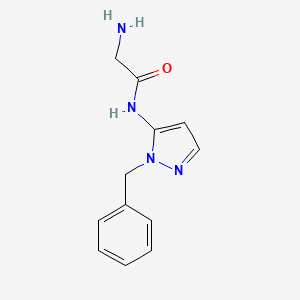
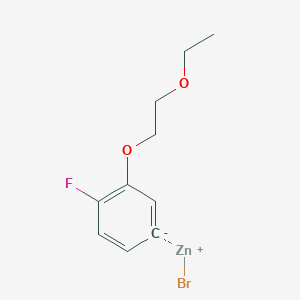
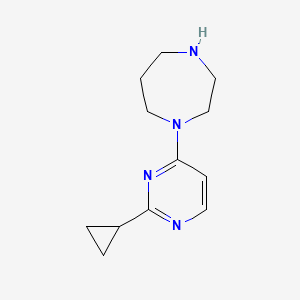
![1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14874099.png)
![Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
